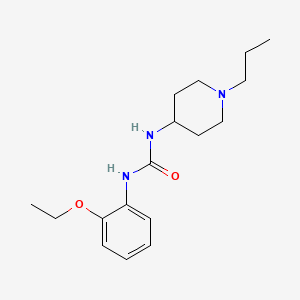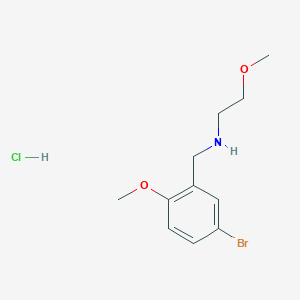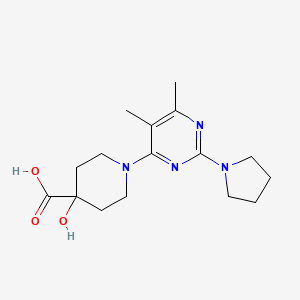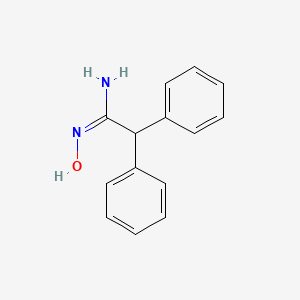
N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EPPU belongs to the class of urea derivatives, which have been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea is not fully understood. However, it has been proposed that N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea acts as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of GABA-A receptors leads to the influx of chloride ions into the cell, resulting in hyperpolarization and inhibition of neuronal activity. N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to enhance the binding of GABA to GABA-A receptors, leading to increased chloride ion influx and enhanced inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has also been investigated for its potential as an antidepressant and anxiolytic agent. Moreover, N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea in lab experiments is its ability to exhibit multiple pharmacological effects. N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, antidepressant, anxiolytic, and neuroprotective properties. This makes N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea a versatile compound that can be used in various research areas. However, one of the limitations of using N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea is its potential toxicity. N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit toxicity at high doses, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea. One area of research is the development of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea analogs with improved pharmacological properties. Another area of research is the investigation of the potential of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea as a therapeutic agent for various neurological disorders. Moreover, the mechanism of action of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea needs to be further elucidated to fully understand its pharmacological effects. Finally, the potential toxicity of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea exhibits anticonvulsant, analgesic, anti-inflammatory, antidepressant, anxiolytic, and neuroprotective properties. However, its potential toxicity at high doses limits its use in lab experiments. Future research on N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea should focus on developing analogs with improved pharmacological properties, investigating its potential as a therapeutic agent for neurological disorders, elucidating its mechanism of action, and determining its safety for use in humans.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea involves the reaction between 2-ethoxyaniline and 1-propylpiperidine-4-carboxaldehyde in the presence of urea and acetic acid. The reaction is carried out at a temperature of 100°C for 4 hours, resulting in the formation of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea. The chemical structure of N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea is shown below:
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has also been investigated for its potential as an antidepressant and anxiolytic agent. Moreover, N-(2-ethoxyphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-3-11-20-12-9-14(10-13-20)18-17(21)19-15-7-5-6-8-16(15)22-4-2/h5-8,14H,3-4,9-13H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTJXXMYJTUSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N'-[(4-chlorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5377542.png)
![(4aS*,8aR*)-6-[(5-chloro-2-thienyl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5377563.png)
![N-methyl-5-(1,4-oxazepan-4-ylmethyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5377575.png)

![3-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5377586.png)

![N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377608.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5377614.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5377616.png)
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide](/img/structure/B5377619.png)
![5-[(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione](/img/structure/B5377622.png)


![1'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5377640.png)